3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with tetrahydrofuran-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxolane ring and carboxylic acid group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid can be compared with similar compounds such as:
3-(3-chlorophenyl)methyl]oxolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-fluorophenyl)methyl]oxolane-3-carboxylic acid: Contains a fluorine atom, leading to different reactivity and biological activity.
3-(3-iodophenyl)methyl]oxolane-3-carboxylic acid: The presence of an iodine atom can significantly alter the compound’s properties.
These comparisons highlight the unique properties of this compound, particularly its reactivity and potential biological activity due to the presence of the bromine atom.
Properties
CAS No. |
1342633-06-0 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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